2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole
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Overview
Description
2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining a benzimidazole core with a thiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole typically involves the cyclization of benzimidazole derivatives with thiocarbonyl compounds. One common method includes the reaction of benzimidazole-2-thione with alkylating agents, followed by intramolecular cyclization to form the thiadiazine ring . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Mechanism of Action
The mechanism by which 2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the thiadiazine ring.
Thiadiazole: Contains the thiadiazole ring but lacks the benzimidazole core.
Benzothiazole: Similar structure but with a sulfur atom replacing one of the nitrogen atoms in the benzimidazole ring.
Uniqueness
2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole is unique due to its fused ring system, which combines the properties of both benzimidazole and thiadiazine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
75173-55-6 |
---|---|
Molecular Formula |
C9H7N3S |
Molecular Weight |
189.24 g/mol |
IUPAC Name |
2H-[1,3,5]thiadiazino[3,2-a]benzimidazole |
InChI |
InChI=1S/C9H7N3S/c1-2-4-8-7(3-1)11-9-12(8)5-10-6-13-9/h1-5H,6H2 |
InChI Key |
JBRXSKURPKTFTA-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CN2C3=CC=CC=C3N=C2S1 |
Origin of Product |
United States |
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